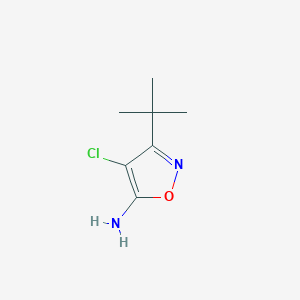

3-(tert-Butyl)-4-chloroisoxazol-5-amine

Description

Properties

IUPAC Name |

3-tert-butyl-4-chloro-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-7(2,3)5-4(8)6(9)11-10-5/h9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDIFXXSRLCNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The conventional synthesis involves the reaction of pivaloylacetonitrile with hydroxylamine under carefully controlled pH (6.0–7.0) and temperature (reflux conditions). This method, detailed in patent CS203945B2, proceeds via nucleophilic attack and cyclization to form the isoxazole core (Figure 1). Key steps include:

-

pH Control : Maintaining neutral pH prevents the formation of undesired isomers (e.g., 5-amino-3-(tert-butyl)isoxazole) and byproducts like isoxazolone derivatives.

-

Reagent Ratios : A 1:1 molar ratio of pivaloylacetonitrile to hydroxylamine hydrochloride ensures optimal cyclization.

-

Temperature : Refluxing in ethanol/water (70–85°C) for 8–24 hours drives the reaction to completion.

Representative Procedure :

Challenges and Byproduct Mitigation

-

Isomer Formation : At pH > 8.0, the 5-amino isomer predominates (up to 6.7% byproduct).

-

Hydrodebromination : Electron-deficient aryl substituents may undergo partial hydrodebromination, necessitating alternative routes for halogenated derivatives.

Photoredox C–H Chlorination Approach

Methodology and Advantages

A recent advancement employs photoredox catalysis for direct C–H chlorination of isoxazole precursors (Figure 2). This method avoids multi-step synthesis and enhances regioselectivity:

-

Catalyst System : 4CzIPN (1 mol%) and 2-bromo-2,2-difluoroacetic acid generate chlorine radicals under blue LED irradiation.

-

Conditions : Reactions in THF at ambient temperature achieve 85% yield within 12 hours.

Procedure :

Mechanistic Insights

The reaction proceeds through a radical chain mechanism :

-

Chlorine Radical Generation : NCS reacts with the photocatalyst to produce Cl·.

-

Hydrogen Abstraction : Cl· abstracts a hydrogen atom from the isoxazole’s C4 position.

-

Radical Recombination : The resultant carbon radical combines with a second Cl· to form the chlorinated product.

Comparative Analysis of Methods

Structural and Spectral Characterization

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-chloroisoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

3-(tert-Butyl)-4-chloroisoxazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-chloroisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The tert-butyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(tert-Butyl)-4-chloroisoxazol-5-amine, we compare it with three analogues: 5-amino-4-chloro-3-methylisoxazole, N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine, and 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine. Key differences in substituents, electronic effects, and applications are summarized below.

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- tert-Butyl vs. Methyl Substituents: The tert-butyl group in 3-(tert-Butyl)-4-chloroisoxazol-5-amine significantly increases steric hindrance compared to the methyl group in 5-amino-4-chloro-3-methylisoxazole. This reduces nucleophilic attack at the isoxazole ring but may improve metabolic stability .

- However, in the Schiff base derivative (N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine), the chlorine is part of an aromatic system, altering resonance effects .

Research Findings and Limitations

- Synthetic Challenges : The tert-butyl group in 3-(tert-Butyl)-4-chloroisoxazol-5-amine complicates synthesis due to steric effects, requiring optimized conditions for ring closure and purification.

- Safety Data : Safety profiles for tert-butyl-containing compounds (e.g., (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate) highlight risks such as skin irritation and respiratory toxicity, necessitating careful handling .

Biological Activity

3-(tert-Butyl)-4-chloroisoxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The molecular formula of 3-(tert-Butyl)-4-chloroisoxazol-5-amine is C7H10ClN2O, with a molecular weight of 174.62 g/mol. The compound features a chloro group at the 4-position and a tert-butyl group at the 3-position of the isoxazole ring, which influences its solubility and reactivity.

Antimicrobial Properties

Research has indicated that 3-(tert-Butyl)-4-chloroisoxazol-5-amine exhibits significant antimicrobial activity. A study conducted by Tiwari et al. demonstrated that derivatives of isoxazoles, including this compound, showed efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, indicating effective dose ranges for antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(tert-Butyl)-4-chloroisoxazol-5-amine | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, it was found to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

The biological activity of 3-(tert-Butyl)-4-chloroisoxazol-5-amine can be attributed to its interaction with specific molecular targets involved in bacterial cell wall synthesis and inflammatory pathways. The chloro group enhances its electrophilicity, allowing it to engage effectively with nucleophilic sites in target proteins.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various isoxazole derivatives, including 3-(tert-Butyl)-4-chloroisoxazol-5-amine. The study utilized a series of biochemical assays to determine the efficacy against both Gram-positive and Gram-negative bacteria. The findings indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Research on Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed that treatment with 3-(tert-Butyl)-4-chloroisoxazol-5-amine significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-Butyl)-4-chloroisoxazol-5-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via cyclization of tert-butyl acetoacetate derivatives with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate). Heating at 80–100°C for 6–12 hours facilitates ring closure. Optimization can involve adjusting stoichiometry (1:1.2 molar ratio of acetoacetate to hydroxylamine), solvent polarity (ethanol/water mixtures), or using microwave-assisted synthesis to reduce reaction time .

- Table : Comparison of Reaction Conditions

| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| tert-Butyl acetoacetate | NaOAc | EtOH/H₂O | 80 | 65–70 | |

| tert-Butyl β-ketoester | K₂CO₃ | THF | 100 | 55–60 |

Q. How can the purity of 3-(tert-Butyl)-4-chloroisoxazol-5-amine be validated after synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.

- NMR : Confirm structure via ¹H NMR (δ 1.35 ppm for tert-butyl, δ 6.25 ppm for isoxazole protons) and ¹³C NMR (δ 170–175 ppm for C-Cl) .

- Mass Spectrometry : ESI-MS m/z 217.08 [M+H]⁺ .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies involving 3-(tert-Butyl)-4-chloroisoxazol-5-amine?

- Methodology :

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and compound concentrations (IC₅₀ values reported at 10–50 µM) .

Metabolic Stability Testing : Use liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .

Structural Analog Comparison : Compare activity with derivatives (e.g., 4-methyl or 4-bromo analogs) to identify critical substituents .

Q. How can crystallographic data guide the design of 3-(tert-Butyl)-4-chloroisoxazol-5-amine derivatives with enhanced bioactivity?

- Methodology :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve bond angles and dihedral distortions (e.g., isoxazole ring planarity) to predict steric/electronic effects. For example, the tert-butyl group induces a 5° twist in the isoxazole ring, affecting ligand-receptor binding .

- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors) .

Q. What mechanistic insights exist for the chlorination step in synthesizing 3-(tert-Butyl)-4-chloroisoxazol-5-amine?

- Methodology :

- Electrophilic Aromatic Substitution (EAS) : Chlorine is introduced using Cl₂ gas or N-chlorosuccinimide (NCS) in acetic acid.

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λmax = 290 nm for intermediate formation) .

- DFT Calculations : Predict regioselectivity by analyzing charge distribution (Mulliken charges: C4 = +0.32 e) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate the antitumor potential of this compound?

- Methodology :

Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) with doses ranging 1–100 µM.

Apoptosis Markers : Measure caspase-3/7 activation via fluorometric kits.

In Vivo Models : Administer 10–50 mg/kg in xenograft mice; monitor tumor volume weekly .

Q. What spectroscopic techniques are most reliable for characterizing degradation products of 3-(tert-Butyl)-4-chloroisoxazol-5-amine under acidic conditions?

- Methodology :

- LC-MS/MS : Identify hydrolyzed products (e.g., 3-(tert-Butyl)-4-hydroxyisoxazol-5-amine) using collision-induced dissociation (CID).

- IR Spectroscopy : Detect C=O stretches (1680–1720 cm⁻¹) if ring-opening occurs .

Application-Oriented Questions

Q. How can computational chemistry optimize the solubility of 3-(tert-Butyl)-4-chloroisoxazol-5-amine without compromising bioactivity?

- Methodology :

- QSAR Modeling : Correlate logP values (experimental logP = 2.8) with solubility using Gaussian-based descriptors.

- Co-Crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous solubility .

Q. What are the best practices for scaling up the synthesis of this compound while maintaining regiochemical purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.